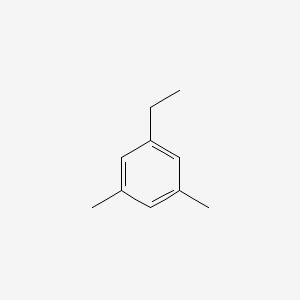

1-Ethyl-3,5-dimethylbenzene

Beschreibung

Historical Context and Significance in Aromatic Hydrocarbon Chemistry

The study and synthesis of alkylated benzenes like 1-Ethyl-3,5-dimethylbenzene are rooted in the development of organic chemistry. A historically significant method for its synthesis is the Friedel-Crafts alkylation, which involves the reaction of a benzene (B151609) derivative, such as m-xylene (B151644), with an alkylating agent like ethyl chloride in the presence of a Lewis acid catalyst. Archival documents, such as a 1946 technical note from the National Advisory Committee for Aeronautics (NACA), describe detailed synthesis and purification processes, highlighting the compound's relevance in early hydrocarbon research. unt.edu That specific method involved the hydrogenation of m-cresol (B1676322) to m-methylcyclohexanone, followed by condensation with ethylmagnesium bromide, dehydration of the resulting alcohol, and subsequent dehydrogenation to yield 1-ethyl-3-methylbenzene, a closely related isomer. unt.edu

The significance of this compound in aromatic hydrocarbon chemistry stems from its role as a versatile building block and solvent. solubilityofthings.comcymitquimica.com The specific 1,3,5-substitution pattern (meta-positioning of the methyl groups relative to each other with an ethyl group also present) influences the electronic and steric properties of the benzene ring, directing the outcome of further chemical reactions. solubilityofthings.com It serves as a crucial intermediate in the synthesis of a range of more complex molecules, including dyes, pigments, agrochemicals, and pharmaceuticals. ontosight.ai Its properties as a non-polar solvent make it useful in various chemical processes and formulations. solubilityofthings.com

Current Research Landscape and Emerging Areas of Investigation

Contemporary research continues to explore the applications of this compound and related structures. In materials science, it is utilized in the production of polymers and resins, where its structure can influence the properties of the final material. The compound and its isomers are integral to studies in catalysis, particularly in the petrochemical industry. For instance, research on the transformation of ethylbenzene (B125841) using ZSM-5 type catalysts often involves the formation and conversion of various isomers, providing insights into reaction mechanisms like disproportionation and cracking. acs.org

Emerging areas of investigation focus on new applications and refining existing ones. There is active research into the potential use of this compound and similar aromatic hydrocarbons as fuel additives, with the goal of enhancing combustion efficiency. solubilityofthings.com In analytical chemistry, methods are continuously developed for the separation and analysis of this compound from complex mixtures, with high-performance liquid chromatography (HPLC) being a common technique. sielc.com

Furthermore, the core structure of this compound is relevant in advanced organic synthesis. The functionalization of its related derivatives, such as 1-iodo-3,5-dimethylbenzene, is employed in modern catalytic cross-coupling reactions to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, demonstrating the enduring utility of this structural motif in creating novel molecules for pharmaceutical and materials research. sigmaaldrich.comchemicalbook.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethyl-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-4-10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAUULKNZLEMGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061316 | |

| Record name | 5-Ethyl-m-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-74-7 | |

| Record name | 1-Ethyl-3,5-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-m-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyl-m-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-ethyl-3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Ethyl-m-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ETHYL-M-XYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQH822L3HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathway Analysis for 1 Ethyl 3,5 Dimethylbenzene

Friedel-Crafts Alkylation Protocols for 1-Ethyl-3,5-dimethylbenzene Synthesis

The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts alkylation of m-xylene (B151644) (1,3-dimethylbenzene). This reaction falls under the broader category of electrophilic aromatic substitution, where an electrophile attacks the electron-rich aromatic ring. youtube.comdocbrown.info The process involves reacting m-xylene with an ethylating agent in the presence of a catalyst, typically a strong Lewis acid. youtube.com The existing methyl groups on the m-xylene ring are activating and direct the incoming electrophile to the ortho and para positions. uomosul.edu.iq In the case of m-xylene, the C-5 position is sterically and electronically favored, leading to the formation of the desired this compound isomer.

Optimization of Reaction Conditions and Catalyst Systems (e.g., Lewis Acids, Zeolites)

The efficiency of the Friedel-Crafts alkylation is highly dependent on the careful optimization of reaction parameters, including the choice of catalyst, temperature, and reactant ratios.

Catalyst Systems:

Lewis Acids: Traditional Friedel-Crafts reactions employ strong Lewis acid catalysts such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). youtube.com The catalyst's role is to generate a potent electrophile by activating the alkylating agent. minia.edu.egpearson.com For instance, AlCl₃ reacts with an ethyl halide to form a more reactive electrophilic species that can then attack the m-xylene ring. While effective, these catalysts can sometimes lead to side reactions and are required in stoichiometric amounts, which can generate significant waste. ethz.ch

Zeolites: Modern industrial processes have explored the use of solid acid catalysts like zeolites, such as H-ZSM-5, for alkylation and transalkylation reactions. Transalkylation involves the transfer of an ethyl group from a donor molecule like ethylbenzene (B125841) to m-xylene. Zeolites offer advantages such as easier separation from the product mixture, reusability, and potentially higher selectivity, making the process more environmentally benign. researchgate.net

Reaction Conditions: The reaction is typically conducted at elevated temperatures, often in the range of 80°C to 100°C when using traditional Lewis acid catalysts. Transalkylation reactions using zeolite catalysts may require higher temperatures, around 150°C to 200°C, to facilitate the ethyl group transfer and minimize isomerization. The control of temperature is crucial for managing the reaction rate and suppressing the formation of unwanted by-products.

| Catalyst System | Starting Material | Alkylating Agent | Temperature (°C) | Typical Yield (%) | Notes |

| Aluminum chloride (AlCl₃) | m-Xylene | Ethyl chloride | 80–100 | 65–75 | Standard Lewis acid catalyst for this transformation. |

| Ferric chloride (FeCl₃) | m-Xylene | tert-Butyl chloride | Cooled (ice bath) | Not Specified | Used as a catalyst in a similar electrophilic aromatic substitution. youtube.com |

| H-ZSM-5 Zeolite | m-Xylene | Ethylbenzene | 150–200 | Not Specified | Used in transalkylation reactions to minimize isomerization. |

| BF₃·OEt₂ | Various Arenes | N-methyl hydroxamic acid | Not Specified | Not Specified | A modern approach for Friedel-Crafts benzylations, noted for being cleaner and more selective. ethz.ch |

Regioselectivity Control and Yield Enhancement Strategies

Achieving high regioselectivity and yield is paramount in the synthesis of this compound. The inherent directing effects of the two methyl groups on the m-xylene ring are advantageous, guiding the incoming ethyl group primarily to the 5-position. uomosul.edu.iq

Strategies to enhance yield and selectivity include:

Stoichiometry Control: Carefully controlling the molar ratio of the alkylating agent to the aromatic substrate is essential. Using an excess of the aromatic compound can help minimize polyalkylation, where more than one ethyl group is added to the ring.

Catalyst Loading: The amount of catalyst used can influence the reaction's outcome. While sufficient catalyst is needed to promote the reaction, excessive amounts can lead to isomerization and disproportionation of the products. libretexts.org For example, large amounts of Friedel-Crafts catalysts can cause the isomerization of 1,2- and 1,4-dimethylbenzenes to the more stable 1,3-dimethylbenzene. libretexts.org

Order of Reagent Addition: The sequence in which reagents are added can impact the reaction. A common procedure involves cooling the mixture of the arene and alkylating agent before adding the catalyst to control the initial exothermic reaction. youtube.com

Mitigation of Side Reactions and By-product Formation

A significant challenge in Friedel-Crafts alkylation is the occurrence of side reactions.

Polyalkylation: Since the product, this compound, is more nucleophilic than the starting material, m-xylene, it can undergo further alkylation. quora.com This leads to the formation of di- and tri-ethylated products. This can be suppressed by using an excess of m-xylene or by controlling the reaction time and temperature.

Isomerization: The strong acid catalysts can cause the alkyl groups on the aromatic ring to rearrange or migrate, leading to a mixture of isomers. libretexts.org The use of milder reaction conditions or more selective catalysts like certain zeolites can help minimize this issue.

Carbocation Rearrangement: When using primary alkyl halides, the intermediate carbocation can rearrange to a more stable secondary or tertiary carbocation, leading to the incorporation of a rearranged alkyl group. libretexts.org This is less of a concern with ethylating agents but is a known complication in Friedel-Crafts alkylations with longer alkyl chains. libretexts.org

Purification of the final product, often through fractional distillation, is typically required to remove unreacted starting materials and any by-products formed during the reaction.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is the fundamental mechanistic pathway for the synthesis of this compound. minia.edu.eg The reaction proceeds in a multi-step mechanism where a strong electrophile (E+) replaces a hydrogen atom on the aromatic ring. minia.edu.eg Aromatic compounds are less reactive than alkenes, so a catalyst is often required to generate a sufficiently powerful electrophile. minia.edu.eglibretexts.org

Investigation of Reagent Specificity and Product Distribution

The specificity of the reagents, particularly the electrophile, dictates the final product. For the synthesis of this compound, the electrophile is an ethyl cation or a related polarized complex. This is typically generated from reagents like ethyl chloride or ethylene (B1197577). google.com The starting substrate is m-xylene. The two methyl groups on m-xylene are electron-donating, which activates the ring towards electrophilic attack and directs the substitution to the ortho and para positions relative to themselves. docbrown.infouomosul.edu.iq The position C-5 is para to one methyl group and ortho to the other, making it the most activated and sterically accessible site for substitution, thus leading to a high proportion of the this compound isomer.

Catalytic Systems for Controlled Substitution Reactions

The catalyst is crucial for generating the electrophile and controlling the reaction. minia.edu.egmasterorganicchemistry.com

Lewis Acid Catalysis: In the context of using ethyl halides, a Lewis acid like AlCl₃ or FeCl₃ is used to polarize the carbon-halogen bond, making the ethyl group sufficiently electrophilic to be attacked by the benzene (B151609) ring. youtube.compearson.com The catalyst forms a complex with the alkyl halide, which either generates a discrete carbocation or a highly polarized complex that acts as the attacking species. minia.edu.egresearchgate.net

Brønsted Acid Catalysis: Strong Brønsted acids, such as sulfuric acid, are used in other types of EAS reactions like nitration and sulfonation. masterorganicchemistry.com In the case of alkylation using an alkene like ethylene, a Brønsted acid or a Lewis acid catalyst can be used to protonate the alkene, forming a carbocation that then serves as the electrophile. google.com

Recent advancements have explored novel catalytic systems to improve control and efficiency. For instance, Fe(III)-based Deep Eutectic Solvents (DES) have been shown to effectively mediate Friedel-Crafts reactions, serving as both the reaction medium and promoter, and allowing for catalyst recycling. nih.gov

Catalytic Reforming and Transalkylation Strategies

The industrial production of this compound, also known as 5-ethyl-m-xylene, is often integrated into broader aromatic production schemes within refineries and petrochemical plants. Catalytic reforming and transalkylation are key strategies employed for synthesizing this and other alkylaromatic compounds.

Catalytic reforming is a foundational process used to convert low-octane naphthas into high-octane reformate, which is a major source of aromatic hydrocarbons. google.com This process involves a complex series of reactions, including dehydrogenation, dehydrocyclization, isomerization, and cracking, to produce a mixture of aromatics like benzene, toluene (B28343), and xylenes (B1142099). google.com Ethylbenzene and its isomers, such as this compound, can be formed during reforming from C8 naphthene and isoalkane precursors present in the hydrocarbon feed. google.com

Transalkylation is a more targeted approach that involves the redistribution of alkyl groups between aromatic rings. google.com In the context of this compound synthesis, this can involve reacting an aromatic compound with an excess of methyl groups (like m-xylene) with one bearing ethyl groups (like diethylbenzene or triethylbenzene) in the presence of an acid catalyst. google.comresearchgate.net For instance, diethylbenzene can be reacted with benzene in the vapor phase over a zeolite catalyst to produce ethylbenzene. google.com This principle is extended to produce 5-ethyl-m-xylene from appropriate feedstocks. The process is driven towards thermodynamic equilibrium, and the reaction conditions can be optimized to maximize the yield of the desired product. researchgate.net

Zeolite-Based Catalysis in this compound Production

Zeolite catalysts are central to modern alkylation and transalkylation processes due to their high acidity, thermal stability, and unique shape-selective properties. researchgate.netresearchgate.net For the synthesis of this compound, zeolites with medium to large pores, particularly those of the ZSM-5 type, are widely employed. researchgate.net

The synthesis typically involves the alkylation of m-xylene with an ethylating agent, such as ethylene or ethanol (B145695), over a zeolite catalyst. google.comtandfonline.com The challenge in this synthesis is the potential formation of multiple isomers, including 2,4-dimethyl-1-ethylbenzene and 2,6-dimethyl-1-ethylbenzene, which have very similar boiling points, making separation difficult. google.com

This is where the shape selectivity of zeolites becomes crucial. The specific pore structure of zeolites like ZSM-5 can sterically hinder the formation of bulkier isomers within their channel systems. researchgate.netcaltech.edu The pore dimensions allow reactant molecules to enter and products to exit, but they can constrain the geometry of the transition states formed during the reaction. mdpi.com This "transition state selectivity" favors the formation of the less sterically hindered 1,3,5-isomer. acs.org Furthermore, the differing diffusion rates of the various product isomers through the zeolite channels can also enhance the selectivity for the desired product. bohrium.com Studies on the alkylation of toluene with ethylene over modified HZSM-5 have shown that the formation of p-ethyltoluene is more selective than p-xylene (B151628) formation in disproportionation reactions, attributed to the larger size of the ethyl group enhancing steric and diffusional discrimination. bohrium.com

Evaluation of Catalyst Performance and Stability in Alkylation Processes

The efficacy of a catalytic process is determined by the catalyst's performance and stability under reaction conditions. Key metrics for evaluation include reactant conversion, selectivity towards the desired product, and the catalyst's operational lifetime.

Catalyst Performance: The performance of zeolite catalysts in the alkylation of xylenes is influenced by factors such as the silica-to-alumina ratio (which affects acidity), crystal size, pore structure, and modification with other elements. tandfonline.commdpi.com For example, in the alkylation of benzene with ethylene over a ZSM-5 catalyst, ethylbenzene selectivity was found to be highly temperature-dependent, reaching 85.5% at 450 °C but decreasing to 73.0% at 300 °C. d-nb.info

Modification of HZSM-5 with metals can significantly enhance selectivity. In the alkylation of benzene with ethanol, unmodified HZSM-5 yielded the highest amount of ethylbenzene (45.03%), but a bimetallic-modified (Mg + B)-15%-HZSM-5 catalyst showed the highest selectivity (76.22%). tandfonline.com This improvement is often due to the narrowing of catalyst pores and a reduction in strong acid sites, which suppresses further reactions of the product. tandfonline.com Similarly, transalkylation of 1,3,5-triethylbenzene (B86046) with ethylbenzene over ZSM-5 showed a synergistic effect, increasing conversion and selectivity to diethylbenzene compared to the reaction of pure 1,3,5-triethylbenzene. researchgate.net

The following table summarizes the performance of various zeolite catalysts in related alkylation reactions.

| Catalyst System | Reaction | Temperature (°C) | Reactant Conversion (%) | Product Selectivity (%) | Source |

| BXE ALKCAT (30% ZSM-5) | Benzene + Ethylene → Ethylbenzene | 450 | High | 85.5 | d-nb.info |

| (Mg + B)-15%-HZSM-5 | Benzene + Ethanol → Ethylbenzene | 450 | ~59 | 76.22 | tandfonline.com |

| Unmodified HZSM-5 | Benzene + Ethanol → Ethylbenzene | 450 | ~59 | 45.03 (Yield) | tandfonline.com |

| ZSM-5 | 1,3,5-TEB + Ethylbenzene → Diethylbenzene | 350-500 | 40-50 | 17-36 | researchgate.net |

| Z5-TPA (H-ZSM-5) | Benzene + Methanol → Toluene/Xylene | 400 | 52.8 | ~84 | mdpi.com |

| Z5-NBA (H-ZSM-5) | Benzene + Methanol → Toluene/Xylene | 400 | 45.9 | ~84 | mdpi.com |

Catalyst Stability: A major challenge in these processes is catalyst deactivation, primarily caused by the formation and deposition of coke on the active sites and within the pores of the zeolite. metu.edu.tr This blocks access to the active sites and hinders diffusion, leading to a decline in activity over time. High temperatures can accelerate coke formation; in one study, the amount of coke formed during benzene ethylation increased from 4.8% at 400 °C to 12% at 425 °C. metu.edu.tr Doping HZSM-5 with different transition metals can affect stability. For instance, in the conversion of low alcohols, Ni/HZSM-5 exhibited good stability with minimal coke formation, whereas Co/HZSM-5 and Fe/HZSM-5 showed higher deactivation tendencies. scispace.com Therefore, process conditions and catalyst formulations must be carefully managed to minimize coking and maximize the catalyst's operational lifespan.

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

In line with the principles of green chemistry, research is being directed towards developing more sustainable and efficient synthetic routes for bulk chemicals like this compound. core.ac.ukubc.ca This involves exploring renewable feedstocks, improving atom economy, and designing novel, energy-efficient catalytic processes. core.ac.ukrsc.org

One innovative approach involves the use of biomass-derived lignin (B12514952) as a starting material. Lignin, an abundant natural aromatic polymer, can be catalytically converted into valuable chemicals. researchgate.net A two-step process has been explored where lignin is first catalytically depolymerized over a Re-Y/HZSM-5 composite catalyst to produce benzene with high selectivity (90.2 C-mol%). Subsequently, the resulting aromatic monomers are alkylated over an HZSM-5 catalyst to yield ethylbenzene with a selectivity of 72.3 C-mol%. researchgate.net This pathway represents a significant step towards producing petrochemicals from renewable resources.

Another novel strategy aims to improve process efficiency by combining reaction steps. A one-step process for producing ethylbenzene directly from ethane (B1197151) and benzene has been developed using a multifunctional PtZnPr/ZSM-5 catalyst. acs.org This process integrates the dehydrogenation of ethane to ethylene and the subsequent alkylation of benzene into a single reactor, operating at lower temperatures than traditional ethane cracking. This approach reduces equipment costs and energy consumption, aligning with green chemistry goals. acs.org These emerging strategies highlight a shift towards more sustainable and economically favorable methods for the synthesis of this compound and other essential aromatic compounds.

Mechanistic Investigations of 1 Ethyl 3,5 Dimethylbenzene Reactions

Electrophilic Aromatic Substitution Mechanisms of 1-Ethyl-3,5-dimethylbenzene

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, and for polysubstituted benzenes like this compound, the reaction mechanisms are governed by the electronic and steric nature of the existing substituents. fiveable.me These reactions proceed via a two-step mechanism that involves the initial attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation, known as a sigma complex or benzenonium ion. libretexts.orgminia.edu.eg In the second step, a proton is eliminated from the ring to restore aromaticity and yield the final substituted product. libretexts.org

The ethyl and two methyl groups present on the this compound ring are classified as activating groups. fiveable.me Alkyl groups donate electron density to the benzene (B151609) ring through an inductive effect, which involves the donation of electrons through the sigma (σ) bond framework. libretexts.orguomustansiriyah.edu.iq This electron donation increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than unsubstituted benzene. msu.edu

The directing influence of these substituents determines the position of subsequent substitutions. All alkyl groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.orglibretexts.org This directional preference is due to the superior stabilization of the carbocation intermediate when the electrophile attacks at these positions.

In the specific case of this compound, the substitution pattern is highly symmetrical. The positions available for substitution are C2, C4, and C6.

Position C2: Ortho to the ethyl group and ortho to a methyl group.

Position C4: Para to the ethyl group and ortho to two methyl groups.

Position C6: Ortho to the ethyl group and ortho to a methyl group (identical to C2).

Due to the cooperative directing effects of the three alkyl groups, incoming electrophiles are strongly directed to the C2, C4, and C6 positions. Attack at these sites is electronically favored because the activating groups effectively stabilize the positive charge of the intermediate sigma complex.

Table 1: Influence of Alkyl Groups on Electrophilic Aromatic Substitution

| Substituent Type | Electronic Effect | Influence on Reactivity | Directing Effect |

| Alkyl (e.g., -CH₃, -CH₂CH₃) | Electron-donating (Inductive Effect) libretexts.org | Activating (Increases reaction rate) libretexts.org | Ortho, Para libretexts.org |

The progression of electrophilic aromatic substitution hinges on the formation and stability of the carbocation intermediate (sigma complex). minia.edu.eg When an electrophile attacks the benzene ring, it disrupts the aromatic system by forming a new sigma bond, resulting in an sp³-hybridized carbon and a delocalized positive charge spread over the remaining five sp²-hybridized carbons. minia.edu.eg This intermediate is not aromatic but is stabilized by resonance. minia.edu.eg

For this compound, the stability of the possible carbocation intermediates dictates the reaction's regioselectivity.

Attack at C2 (or C6): When an electrophile attacks the C2 position, the positive charge of the resulting sigma complex is delocalized across the ring. Crucially, resonance structures can be drawn where the positive charge resides on C1, C3, and C5—the carbons bearing the electron-donating alkyl groups. The structures where the charge is on C1 (bearing the ethyl group) and C3 (bearing a methyl group) are tertiary carbocations, which are significantly more stable than secondary carbocations. libretexts.orguomustansiriyah.edu.iq This enhanced stabilization lowers the activation energy for the formation of this intermediate.

Attack at C4: Similarly, attack at the C4 position generates an intermediate where the positive charge can be placed on C1, C3, and C5 through resonance. Again, this allows for the formation of stable tertiary carbocation contributors, explaining why this position is also highly favored.

In contrast, an attack at the C5 position (meta to the ethyl group) would produce an intermediate where the positive charge never resides on a carbon atom bearing an alkyl substituent. This results in a less stable intermediate with a higher activation energy, making meta-substitution a minor, often negligible, pathway for activating groups. msu.eduschoolwires.net The carbocation intermediate in electrophilic aromatic substitution is stabilized by this charge delocalization and, unlike carbocations in Sₙ1 or E1 reactions, does not typically undergo rearrangement because of the energetic favorability of restoring the aromatic ring. libretexts.orgmsu.edu

Oxidative Transformations of this compound

The alkyl side chains of this compound are susceptible to oxidation, a reaction of significant industrial and synthetic importance. epo.org These transformations can be controlled to selectively yield different oxygenated products, such as carboxylic acids, aldehydes, alcohols, or hydroperoxides, depending on the oxidizing agent and reaction conditions.

The oxidation of alkylbenzenes can lead to a variety of products. Strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), typically convert the alkyl groups to carboxylic acids. For this compound, exhaustive oxidation would be expected to transform all three alkyl side chains into carboxyl groups, yielding 1,3,5-benzenetricarboxylic acid.

Achieving selective oxidation to produce aldehydes or to oxidize only one of the alkyl groups requires milder and more controlled conditions.

To Carboxylic Acids: The reaction of an aromatic compound with a methyl or ethyl group adjacent to the ring with an oxidation catalyst system can produce the corresponding carboxylic acid. epo.org Processes have been developed for the carboxylation of alkylated aromatics to yield carboxylic acids. google.com

To Aldehydes: Selective oxidation to an aldehyde is more challenging as aldehydes are themselves easily oxidized to carboxylic acids. However, specific reagents and catalytic systems have been developed for this purpose. For instance, in studies of the atmospheric oxidation of the similar compound 1,3,5-trimethylbenzene, 3,5-dimethylbenzaldehyde (B1265933) was identified as a key intermediate, indicating that selective oxidation of one methyl group is a viable pathway. researchgate.net

Table 2: Potential Products from the Oxidation of this compound

| Oxidizing Agent/Condition | Primary Product Type | Specific Example Product(s) |

| Strong (e.g., hot KMnO₄) | Carboxylic Acid | 3,5-Dimethylbenzoic acid, 5-Ethylisophthalic acid, 1,3,5-Benzenetricarboxylic acid |

| Mild/Catalytic | Aldehyde/Alcohol | 3,5-Dimethylbenzaldehyde, 1-(3,5-Dimethylphenyl)ethan-1-ol |

| Catalytic Air Oxidation | Hydroperoxide | 1-(3,5-Dimethylphenyl)ethyl hydroperoxide |

The mechanism of alkylbenzene oxidation often proceeds through radical pathways, particularly in atmospheric or catalyzed air oxidation processes. The initial step is typically the abstraction of a hydrogen atom from a benzylic position (the carbon atom attached to the aromatic ring), as these C-H bonds are weaker than others in the molecule.

Kinetic studies on the atmospheric oxidation of aromatic compounds provide insight into these mechanisms. For alkyl-substituted aromatics, the reaction is often initiated by hydroxyl (•OH) radicals. copernicus.org This process can occur via two main routes: addition of the •OH radical to the aromatic ring or H-atom abstraction from an alkyl side chain. copernicus.org

For 1,3,5-trimethylbenzene, a close structural analog, rate-of-production analysis shows that the dominant consumption pathway is H-abstraction from the methyl groups by •OH radicals. researchgate.net This forms a benzylic radical (3,5-dimethylbenzyl radical), which then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•). copernicus.orgcopernicus.org This peroxy radical is a key intermediate that can undergo further reactions to form stable products like aldehydes (e.g., 3,5-dimethylbenzaldehyde) and other oxygenated species. researchgate.netcopernicus.org Kinetic models for such reactions are complex, involving hundreds of species and thousands of reactions to accurately predict product distribution. researchgate.net

Reduction Reactions and Pathways of this compound

While the aromatic ring of this compound is exceptionally stable, it can be reduced under specific conditions. The most common reduction pathway is catalytic hydrogenation, which reduces the benzene ring to a cyclohexane (B81311) ring.

This reaction typically involves treating the aromatic compound with hydrogen gas (H₂) at high pressure and temperature in the presence of a metal catalyst. Common catalysts for this transformation include platinum (Pt), palladium (Pd), rhodium (Rh), and nickel (Ni). The reaction proceeds via the stepwise addition of hydrogen atoms to the aromatic ring, ultimately saturating it to form the corresponding cycloalkane.

For this compound, catalytic hydrogenation yields 1-ethyl-3,5-dimethylcyclohexane. The stereochemistry of the product (cis/trans isomers) can be influenced by the choice of catalyst and reaction conditions. This reduction completely removes the aromatic character of the molecule, transforming it into a substituted aliphatic cyclic compound.

Alkylation and Dealkylation Reaction Mechanisms Involving this compound

Comparative Studies of Side-Chain Methylation versus Ring Alkylation

The alkylation of this compound and related alkylaromatic compounds presents a fascinating dichotomy between two competing reaction pathways: side-chain methylation and electrophilic ring alkylation. The preferred pathway is governed by a complex interplay of thermodynamic stability, catalyst properties, and reaction conditions. Understanding these factors is crucial for controlling product selectivity in various industrial processes, such as methanol-to-hydrocarbons (MTH) conversion. nih.govrsc.org

Recent research has delved into the mechanistic details of these competing reactions. Theoretical and experimental studies have shown that the level of substitution on the benzene ring is a key determinant of the reaction's direction. nih.govacs.org For benzene rings with fewer than four methyl groups, sequential methylation preferentially occurs on the aromatic ring itself. nih.gov However, as the ring becomes more substituted, a thermodynamic shift favors side-chain alkylation.

Thermodynamic and Catalytic Influences

Density functional theory (DFT) calculations have provided significant insights into the thermodynamics of these reactions. For instance, calculations predict that for highly substituted benzenes, side-chain methylation leads to more stable products. A notable example is the prediction that 1-ethyl-2,4,5-tetramethylbenzene is more stable than pentamethylbenzene (B147382) by 0.7 kcal/mol, favoring the side-chain pathway once the ring is sufficiently methylated. nih.govacs.org

The choice of catalyst, particularly the pore structure and acidity of zeolites, plays a pivotal role in directing the reaction. Zeolites like ZSM-5 and mordenite (B1173385) are commonly studied for these types of alkylation reactions. acs.orgresearchgate.net The differing pore sizes and acid site distributions within these catalysts create distinct steric environments that can favor one pathway over the other.

Table 1: Kinetic Parameters for Ethylbenzene (B125841) Ethylation over Different Zeolite Catalysts acs.org

| Catalyst | Pore Type | Activation Energy (kJ/mol) | Enthalpy of Adsorption - Ethanol (B145695) (kJ/mol) | Enthalpy of Adsorption - Diethylbenzene (kJ/mol) |

| ZSM-5 | Medium | 112 | 52.4 | 67.7 |

| Mordenite | Large | 45.2 | 32.4 | 85.3 |

Influence of Reaction Conditions on Selectivity

Reaction parameters, especially temperature, have a profound effect on the competition between side-chain and ring alkylation. Studies on the ethylation of ethylbenzene show that as the reaction temperature increases, the selectivity towards the desired diethylbenzene product can decrease significantly. ijrpc.com At higher temperatures, side reactions such as dealkylation and cracking become more prominent, leading to the formation of byproducts like benzene. ijrpc.com

For example, in one study, the selectivity for diethylbenzene dropped to approximately 27% at 350°C due to these competing dealkylation and cracking reactions. ijrpc.com This highlights the delicate balance required to optimize conditions for a specific alkylation product.

Table 2: Effect of Temperature on Product Selectivity in the Ethylation of Ethylbenzene over IM-5 Catalyst ijrpc.com

| Temperature (°C) | Ethylbenzene Conversion (%) | Diethylbenzene Selectivity (%) | Benzene Selectivity (%) |

| 250 | ~15 | ~60 | Low |

| 300 | ~25 | ~55 | Increasing |

| 350 | ~40 | ~27 | High |

Advanced Analytical and Spectroscopic Characterization Techniques for 1 Ethyl 3,5 Dimethylbenzene

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Purity Assessmentbenchchem.comnist.govnih.govajer.orgnist.gov

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like 1-Ethyl-3,5-dimethylbenzene. It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. This combination allows for both the determination of the compound's purity and the elucidation of its structure. In GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase within the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, enabling its identification. icpdr.orgmst.dk

Retention Index Analysis and Characteristic Fragmentation Patternsbenchchem.com

The retention index (RI) is a key parameter in gas chromatography that helps in the identification of compounds. It is a measure of where a compound elutes from the GC column relative to a series of n-alkane standards. For this compound, reported Kovats retention indices on standard non-polar columns are typically in the range of 1041 to 1053. nih.govlotusinstruments.com These values can vary slightly depending on the specific GC column and analytical conditions used. lotusinstruments.com

Upon entering the mass spectrometer, this compound undergoes electron ionization, leading to the formation of a molecular ion ([M]⁺) and various fragment ions. The mass spectrum is characterized by a molecular ion peak at a mass-to-charge ratio (m/z) of 134, corresponding to its molecular weight. nist.govnist.gov The fragmentation pattern is a distinctive feature that aids in its structural confirmation. Common fragmentation patterns for aromatic compounds involve the loss of alkyl groups. libretexts.org For this compound, a significant fragment ion is observed at m/z 119, which results from the loss of a methyl group (CH₃). Another prominent peak is often seen at m/z 91, corresponding to the stable tropylium (B1234903) ion ([C₇H₇]⁺), a common fragment in the mass spectra of alkylbenzenes. docbrown.info

| Parameter | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄ | nist.govnist.gov |

| Molecular Weight | 134.22 g/mol | nist.gov |

| Kovats Retention Index (non-polar column) | 1041 - 1053 | nih.govlotusinstruments.com |

| Molecular Ion Peak (m/z) | 134 | nist.gov |

| Major Fragment Ion Peaks (m/z) | 119, 91 |

Quantitative Analysis and Trace Impurity Detection in Complex Mixturesbenchchem.com

GC-MS is not only a qualitative tool but also a powerful technique for quantitative analysis. By using an internal standard and creating a calibration curve, the precise concentration of this compound in a sample can be determined. nih.gov This is particularly important in environmental monitoring and in assessing the composition of complex mixtures like essential oils or industrial solvents. nih.govajer.orgresearchgate.net The high sensitivity of modern GC-MS instruments allows for the detection of trace impurities, ensuring the quality and purity of the compound. For instance, in the analysis of meat volatiles, GC-MS with high-resolution mass spectrometry has been used to identify and differentiate isomers like this compound from others such as 1-Ethyl-2,4-dimethylbenzene based on their distinct retention times. nih.gov The relative abundance of the compound, determined by the ratio of its peak area to that of an internal standard, can provide a semi-quantitative assessment of its presence. icpdr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmationbenchchem.comlibretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive confirmation of the molecular structure of this compound. It provides detailed information about the chemical environment of individual atoms, specifically protons (¹H) and carbon-13 (¹³C) nuclei.

Proton (¹H) NMR Spectral Interpretation of Alkyl and Aromatic Protonsbenchchem.com

The ¹H NMR spectrum of this compound provides a clear picture of the different types of protons present in the molecule. The symmetrical nature of the substitution pattern simplifies the spectrum. The two methyl groups at positions 3 and 5 are chemically equivalent and therefore produce a single sharp signal (a singlet) at approximately 2.31 ppm. The ethyl group gives rise to two distinct signals. The three protons of the methyl part of the ethyl group appear as a triplet around 1.25 ppm due to coupling with the adjacent methylene (B1212753) protons. The two methylene protons of the ethyl group appear as a quartet around 2.65 ppm, a result of being split by the three neighboring methyl protons. The aromatic protons also show distinct signals. The proton at position 2, situated between the two methyl groups, is expected to appear as a singlet at a slightly different chemical shift from the two equivalent protons at positions 4 and 6. Typically, the aromatic protons in this compound resonate around 6.75 ppm.

| Protons | Chemical Shift (δ, ppm) (approx.) | Multiplicity |

| -CH₂CH₃ | 1.25 | Triplet |

| -CH₃ (at C3, C5) | 2.31 | Singlet |

| -CH₂CH₃ | 2.65 | Quartet |

| Aromatic-H | 6.75 | Singlet(s) |

| Data derived from typical values for similar structures. |

Carbon (¹³C) NMR Chemical Shift Analysis for Carbon Framework Assignment

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the number of non-equivalent carbon atoms and their chemical environments. For this compound, due to its symmetry, a specific number of signals is expected. Based on its structure, one would anticipate signals for the methyl carbons, the ethyl group carbons (both methyl and methylene), and the aromatic carbons. Aromatic carbons that are substituted will have different chemical shifts from those that are not. Generally, sp³-hybridized carbons absorb in the upfield region (0-90 δ), while sp²-hybridized carbons, such as those in the benzene (B151609) ring, absorb in the downfield region (110-220 δ). libretexts.org The carbonyl carbon, if present, would be at the far low-field end of the spectrum. libretexts.org By analyzing the chemical shifts, the carbon framework of the molecule can be definitively assigned.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) Range |

| -CH₂CH₃ | 15 - 20 |

| -CH₃ (at C3, C5) | 20 - 25 |

| -CH₂CH₃ | 28 - 33 |

| Aromatic C-H | 125 - 130 |

| Aromatic C-Alkyl | 135 - 145 |

| Predicted values based on general ranges for similar aromatic compounds. libretexts.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysisnist.govnih.govlotusinstruments.comlibretexts.org

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of a molecule. These methods provide a characteristic spectrum based on the absorption or scattering of light by the molecule's chemical bonds.

The IR spectrum of this compound displays characteristic absorption bands that correspond to the stretching and bending vibrations of its functional groups. The C-H stretching vibrations of the alkyl groups (methyl and ethyl) are typically observed in the 2850-3000 cm⁻¹ region. spectroscopyonline.com Aromatic C-H stretching vibrations appear at slightly higher wavenumbers, usually above 3000 cm⁻¹. The IR spectrum will also show peaks corresponding to C-H bending vibrations. For instance, the symmetric bending of the methyl groups (the "umbrella mode") is expected around 1375 cm⁻¹. spectroscopyonline.com The pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations below 900 cm⁻¹, can provide information about the substitution pattern of the benzene ring. spectroscopyonline.com

Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong Raman signals. For instance, the ring breathing mode of the benzene ring is typically observed around 1000 cm⁻¹. researchgate.netresearchgate.net The Raman spectrum of this compound would also feature bands corresponding to the vibrations of the ethyl and methyl substituents. researchgate.net The combination of IR and Raman data allows for a comprehensive analysis of the molecule's vibrational modes, further confirming its structure.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique | Reference(s) |

| Alkyl C-H Stretch | 2850 - 3000 | IR, Raman | spectroscopyonline.com |

| Aromatic C-H Stretch | > 3000 | IR, Raman | spectroscopyonline.com |

| Aromatic Ring Vibrations | ~1600, ~1500, ~1000 | IR, Raman | researchgate.netresearchgate.net |

| Methyl C-H Bend (Umbrella) | ~1375 | IR | spectroscopyonline.com |

| C-H Out-of-Plane Bend | < 900 | IR | spectroscopyonline.com |

Identification of Characteristic Functional Group Vibrations and Aromatic Ring Modes

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and structural features of this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. askfilo.com The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to specific vibrational modes of its constituent parts.

The presence of the aromatic ring is confirmed by several key absorptions. Aromatic C-H stretching vibrations typically appear in the region of 3080 to 3030 cm⁻¹. docbrown.infodocbrown.info Additionally, the characteristic vibrations of the benzene ring itself are observed near 1600 and 1500 cm⁻¹. docbrown.infodocbrown.info The substitution pattern on the benzene ring also gives rise to specific out-of-plane C-H bending vibrations, which are informative for distinguishing between different isomers. spectroscopyonline.com

The alkyl substituents (ethyl and methyl groups) also produce distinct signals. Strong C-H stretching vibrations from these alkyl groups are found in the 2975 to 2845 cm⁻¹ range. docbrown.infodocbrown.info Furthermore, C-H bending vibrations for the methyl and methylene groups can be observed between 1470 and 1370 cm⁻¹. docbrown.info

A summary of the key IR absorption bands for this compound is provided in the table below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretching | 3080 - 3030 docbrown.infodocbrown.info |

| Alkyl C-H Stretching | 2975 - 2845 docbrown.infodocbrown.info |

| Aromatic Ring Vibrations | ~1600 and ~1500 docbrown.infodocbrown.info |

| Alkyl C-H Bending | 1470 - 1370 docbrown.info |

| Aromatic C-H Out-of-Plane Bending | 810 - 750 (characteristic for meta-disubstituted rings) spectroscopyonline.com |

This table presents typical wavenumber ranges for the characteristic vibrations of this compound.

Spectroscopic Signatures in Different Phases and Environmental Contexts

The spectroscopic signature of this compound can exhibit variations depending on its physical state (gas, liquid, or solid) and the surrounding environmental matrix. These differences are primarily due to intermolecular interactions, which are more significant in condensed phases.

In the gas phase , molecules are relatively isolated, leading to sharper and more defined absorption bands in the IR spectrum. youtube.com The rotational fine structure, which is often obscured in the liquid or solid state, can sometimes be resolved in gas-phase spectra, providing more detailed structural information. youtube.com

In the liquid phase or in solution, intermolecular forces such as van der Waals interactions cause a broadening of the spectral peaks. youtube.com The exact position and shape of the absorption bands can also be influenced by the polarity of the solvent. The NIST Chemistry WebBook provides condensed phase IR spectral data for this compound, which is typically measured from a liquid film. nist.gov

In environmental contexts , such as in air or water samples, the identification of this compound can be more challenging due to the presence of other interfering compounds. For instance, in the analysis of volatile organic compounds (VOCs) in air, techniques like gas chromatography coupled with mass spectrometry (GC-MS) are often used in conjunction with IR spectroscopy for definitive identification. nih.govsciencebiology.org The interaction of this compound with environmental matrices, such as soil or sediment, can also lead to shifts in its spectroscopic signatures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light excites electrons in the π-system of the benzene ring to higher energy orbitals.

The UV spectrum of this compound, like other alkylbenzenes, is expected to show characteristic absorption bands in the UV region. The NIST Chemistry WebBook indicates the availability of UV/Visible spectral data for this compound. nist.gov Aromatic compounds typically exhibit two main absorption bands: a strong absorption band around 200-210 nm, often referred to as the E-band, and a weaker, more structured band between 250-270 nm, known as the B-band. These absorptions are due to π → π* transitions within the benzene ring. The substitution of alkyl groups on the benzene ring can cause a slight shift in the position and intensity of these absorption bands.

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, quantification, and purification of this compound from complex mixtures. ifpenergiesnouvelles.fr

Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of non-polar to moderately polar compounds like this compound. sielc.com In RP-HPLC, a non-polar stationary phase (such as C18-bonded silica) is used with a polar mobile phase.

A typical RP-HPLC method for the analysis of this compound involves a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com To improve peak shape and resolution, an acid, such as phosphoric acid or formic acid, is often added to the mobile phase. sielc.com Formic acid is preferred for applications where the HPLC system is coupled to a mass spectrometer (LC-MS) because it is volatile. sielc.com The separation is based on the partitioning of the analyte between the stationary and mobile phases, with more non-polar compounds being retained longer on the column.

A representative set of HPLC conditions is outlined in the table below.

| Parameter | Condition |

| Column | C18 reverse-phase column sielc.com |

| Mobile Phase | Acetonitrile and water mixture sielc.com |

| Additive | Phosphoric acid or formic acid sielc.com |

| Detection | UV detector (e.g., at 254 nm) |

This table outlines typical starting conditions for the reverse-phase HPLC analysis of this compound.

The analytical HPLC methods developed for this compound can be scaled up for preparative separations to obtain high-purity material. sielc.com Preparative HPLC utilizes larger columns and higher flow rates to isolate and collect significant quantities of the desired compound.

The scalability of the reverse-phase HPLC method allows for the purification of this compound from reaction mixtures or for the isolation of impurities. sielc.com This is particularly important for applications requiring a high degree of purity, such as in the synthesis of fine chemicals or for reference standard preparation. The collected fractions containing the purified compound can then be analyzed by analytical HPLC or other techniques to confirm their purity.

Computational Chemistry and Molecular Modeling Studies of 1 Ethyl 3,5 Dimethylbenzene

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational quantum chemistry, offering a robust framework for investigating the electronic structure of many-body systems like 1-Ethyl-3,5-dimethylbenzene. wikipedia.orgscispace.com This method is predicated on the principle that the ground-state energy and other properties of a molecule are a functional of its electron density. wikipedia.org DFT calculations, often employing various functionals such as B3LYP, are instrumental in predicting a wide array of molecular attributes with a favorable balance of accuracy and computational cost. aip.orgaip.org

Prediction of Electronic Structure, Molecular Geometry, and Reactivity

Quantum chemical calculations, particularly those using DFT, are pivotal in predicting the fundamental characteristics of this compound. The molecular geometry is defined by a planar benzene (B151609) ring to which one ethyl and two methyl substituents are attached. researchgate.net The symmetric arrangement of the methyl groups at the 3 and 5 positions relative to the ethyl group at the 1-position results in an achiral molecule. researchgate.net

Computational studies on analogous ethyl-substituted benzenes suggest that the most stable conformation arises when the ethyl group is oriented perpendicular to the plane of the benzene ring. This orientation minimizes steric hindrance between the ethyl group's hydrogen atoms and the aromatic ring. High-resolution microwave spectroscopy combined with ab initio calculations on ethylbenzene (B125841) has determined the dihedral angle between the ethyl group and the ring plane to be approximately 88.7° ± 0.9°. researchgate.net For this compound, geometry optimization using methods like MP2 with a 6-31+G* basis set would likely yield a similar perpendicular arrangement of the ethyl group, as this minimizes steric repulsion. elsevier.es

The electronic structure is significantly influenced by the alkyl substituents. The ethyl and methyl groups are electron-donating, which activates the benzene ring towards electrophilic aromatic substitution compared to unsubstituted benzene. msu.edulibretexts.org This increased reactivity stems from the inductive effect of the alkyl groups, which enriches the electron density of the aromatic π-system. slideshare.net DFT calculations can quantify this effect by mapping the molecular electrostatic potential, which would show a region of higher negative potential on the aromatic ring, indicating its nucleophilic character.

The reactivity of this compound is dictated by the directing effects of the alkyl substituents. As electron-donating groups, they direct incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho to the ethyl group (2 and 6 positions) and para to the ethyl group (4 position) are the most likely sites for electrophilic attack. The methyl groups at positions 3 and 5 further reinforce this directing effect.

| Predicted Property | Computational Method | Expected Outcome for this compound |

| Molecular Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Planar benzene ring with a perpendicular orientation of the ethyl group. |

| Electronic Structure | DFT, Molecular Electrostatic Potential | Increased electron density on the aromatic ring compared to benzene, indicating activation towards electrophilic attack. |

| Reactivity | Analysis of Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) will be localized on the aromatic ring, and its energy will be higher than that of benzene, consistent with increased nucleophilicity. |

Energetic Analysis of Reaction Pathways and Transition States

Computational chemistry provides a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the energetic analysis of reaction pathways and the characterization of transition states. For this compound, a key reaction is electrophilic aromatic substitution. researchgate.netuomustansiriyah.edu.iq

The mechanism of electrophilic aromatic substitution proceeds through a two-step addition-elimination process. uomustansiriyah.edu.iq The initial step, which is rate-determining, involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. slideshare.netuomustansiriyah.edu.iquomustansiriyah.edu.iq Quantum chemical calculations can be used to determine the activation energy for this step by locating the transition state structure.

For this compound, electrophilic attack can occur at several positions. Energetic analysis would reveal that the transition states leading to substitution at the ortho and para positions relative to the ethyl group are lower in energy than the transition state for meta-substitution. slideshare.net This is because the positive charge in the arenium ion intermediate for ortho and para attack can be delocalized onto the carbon atom bearing the ethyl group, which provides additional stabilization through the inductive effect of the alkyl group. slideshare.net

DFT calculations can also be used to model the energetics of other reactions, such as oxidation. The oxidation of this compound can lead to the formation of corresponding aldehydes or carboxylic acids. researchgate.net Computational analysis can help in understanding the reaction mechanisms and predicting the relative feasibility of different oxidation pathways.

| Reaction Type | Computational Focus | Key Findings for Alkylbenzenes |

| Electrophilic Aromatic Substitution | Transition State Energy Calculation | The activation energy for ortho/para substitution is lower than for meta substitution due to the stabilizing effect of the alkyl groups on the carbocation intermediate. |

| Oxidation | Reaction Enthalpy and Pathway Analysis | Identification of the most likely sites of initial oxidation (e.g., benzylic positions) and the energetics of subsequent steps. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or chemical reactivity. unipi.it These models are widely used in environmental science and toxicology to predict the properties of chemicals for which experimental data is lacking. tandfonline.com

Correlation of Structural Descriptors with Chemical Reactivity or Biological Activity

While specific QSAR models for this compound are not extensively documented in publicly available literature, numerous studies on substituted benzenes and aromatic hydrocarbons provide a framework for understanding how its structural features would correlate with its activity. sryahwapublications.comnih.govnih.govtandfonline.com For instance, the toxicity of aromatic compounds to aquatic organisms has been successfully modeled using QSAR. unipi.ittandfonline.com

Key structural descriptors that are often found to be important in QSAR models for aromatic hydrocarbons include:

Hydrophobicity: Typically represented by the logarithm of the octanol-water partition coefficient (logP). The alkyl groups in this compound increase its hydrophobicity, which is often correlated with increased bioaccumulation and baseline toxicity (narcosis).

Electronic Descriptors: Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are used to quantify reactivity. For electrophilic reactions, a higher E_HOMO is associated with greater reactivity. sci-hub.se

Topological and Geometrical Descriptors: These describe the size, shape, and connectivity of the molecule.

In a QSAR study on the toxicity of substituted benzenes to Tetrahymena pyriformis, it was found that in addition to hydrophobicity, electrostatic and hydrogen-bonding interactions play significant roles. sryahwapublications.com For a non-polar compound like this compound, narcosis is expected to be the primary mode of toxic action, and its toxicity could be well-predicted by models based on logP.

| Descriptor Type | Example Descriptor | Relevance to this compound's Activity |

| Hydrophobic | logP | High logP value suggests potential for bioaccumulation and baseline toxicity. |

| Electronic | E_HOMO | Higher energy E_HOMO indicates greater susceptibility to electrophilic attack and potentially certain metabolic activation pathways. |

| Constitutional | Molecular Weight | Correlates with size and can influence transport and distribution. |

Development of Predictive Models for Analog Design

The principles of QSAR can be applied to design analogs of this compound with desired properties. By understanding which structural descriptors drive a particular activity, one can systematically modify the structure to enhance or diminish that activity. For example, if the goal were to design a similar solvent with lower aquatic toxicity, QSAR models would suggest modifications that decrease the logP value, perhaps by introducing more polar functional groups or reducing the size of the alkyl substituents.

The development of predictive QSAR models typically involves the following steps:

Data Set Collection: Assembling a set of structurally similar compounds with reliable experimental data for the activity of interest.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical relationship between the descriptors and the activity.

Model Validation: Rigorously testing the model's robustness and predictive power using internal and external validation techniques.

For a class of compounds like alkylbenzenes, a well-validated QSAR model could serve as a reliable tool for predicting the properties of untested congeners, including other isomers of ethyldimethylbenzene or related aromatic hydrocarbons, thus supporting risk assessment and the design of safer chemicals. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, intermolecular interactions, and the bulk properties of materials. uni-halle.de

While specific MD simulation studies focused solely on this compound are not readily found, the methodology has been extensively applied to similar aromatic molecules like benzene, toluene (B28343), and xylenes (B1142099). rsc.orgarxiv.org These studies provide a clear blueprint for how MD simulations would be conducted for this compound and what insights could be gained.

The primary application of MD for a relatively small and conformationally simple molecule like this compound would be to study its behavior in the liquid phase or in solution. This involves simulating a system containing a large number of this compound molecules in a periodic box to model the bulk liquid.

Key aspects that can be investigated with MD simulations include:

Conformational Dynamics: Although the perpendicular conformation of the ethyl group is expected to be the most stable, MD simulations can explore the rotational dynamics around the C-C bond connecting the ethyl group to the ring. This can reveal the energy barriers between different rotational conformers and the timescale of their interconversion. Studies on ethylbenzene have shown that while the perpendicular conformation is the global minimum, a shallow local minimum may exist for the in-plane conformation. researchgate.netacs.org

Intermolecular Interactions: In the liquid state, molecules of this compound interact through non-covalent forces, primarily van der Waals interactions (specifically, dispersion forces) and π-π stacking interactions between the aromatic rings. MD simulations can characterize the nature and strength of these interactions by analyzing radial distribution functions and the orientation of neighboring molecules. Studies on xylenes have shown that electrostatic forces also contribute to the formation of molecular aggregates. sryahwapublications.com

Transport Properties: MD simulations can be used to calculate transport properties such as the diffusion coefficient and viscosity of liquid this compound.

The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the inter- and intramolecular potentials. For aromatic hydrocarbons, force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and CHARMM are commonly employed. arxiv.org

| Simulation Aspect | Information Gained | Relevance to this compound |

| Conformational Analysis | Rotational energy barriers and conformational populations | Understanding the flexibility of the ethyl group and its preferred orientations in the liquid state. |

| Intermolecular Interactions | Radial distribution functions, π-π stacking analysis | Characterizing the packing and local structure of the liquid, which influences its physical properties like boiling point and density. |

| Thermodynamic Properties | Enthalpy of vaporization, heat capacity | Providing theoretical estimates of bulk properties that can be compared with experimental data. |

Investigation of Dynamic Behavior in Different Environments

The dynamic behavior of this compound is significantly influenced by its surrounding environment, particularly under conditions of elevated temperature and in complex matrices.

Thermal and Oxidative Environments: Studies on the oxidation of related aromatic compounds provide insight into the behavior of this compound under high-pressure and high-temperature conditions. For instance, during the oxidation of 1,3,5-trimethylbenzene in a jet-stirred reactor at 12.0 atm, this compound was identified as a newly detected product. This indicates that under such conditions, reactions involving the alkyl side-chains of other aromatic compounds can lead to its formation. The dominant consumption pathway for a similar compound, 1,3,5-trimethylbenzene, is H-abstraction by OH radicals on the methyl groups, suggesting that the ethyl and methyl groups on this compound would be susceptible to similar radical-initiated reactions in combustion environments.

Pyrolysis and Matrix Interactions: In pyrolysis environments, such as the thermal decomposition of waste tires, various aromatic hydrocarbons are formed. These include foundational compounds like toluene and xylene, as well as more complex structures like 1-ethyl-3-methyl-benzene. This demonstrates that this compound is a potential component in the complex mixture of chemicals produced during the high-temperature degradation of polymeric materials.

Furthermore, its behavior in complex environmental matrices, such as in wildfire debris, highlights its physical properties. It has been noted to exhibit a higher vapor pressure compared to isomers like 4-ethyltoluene (B166476), which can lead to greater cross-contamination in analytical samples. However, its interaction with wood matrices can reduce its relative abundance compared to reference standards, indicating that its dynamic behavior includes significant adsorption and partitioning effects within solid environmental media.

Table 1: Dynamic Behavior of this compound in Various Environments

| Environment | Observation | Implication |

|---|---|---|

| High-Pressure Oxidation | Formation as a product from 1,3,5-trimethylbenzene oxidation. | Participates in complex reaction networks in combustion processes. |

| Pyrolysis | Potential formation alongside other aromatic hydrocarbons. | Component of pyrolysates from organic polymer degradation. |

| Wildfire Debris | Higher vapor pressure than some isomers; interacts with wood matrix. | Volatility and matrix interactions affect its environmental distribution. |

Solvent Effects on the Conformation and Reactivity of the Compound

The solvent environment plays a critical role in determining the conformational preferences and chemical reactivity of this compound. As a non-polar aromatic hydrocarbon, its interactions are primarily governed by van der Waals forces.

Solubility and Conformation: The compound's solubility profile is a direct consequence of its non-polar nature. It is highly soluble in non-polar organic solvents like hexane (B92381) and toluene, where "like-dissolves-like" interactions are favorable. Conversely, it is effectively insoluble in polar solvents such as water because it cannot form strong hydrogen bonds or dipole-dipole interactions. bldpharm.comcymitquimica.com

While specific computational studies detailing solvent-induced conformational changes are limited, the general principles of solute-solvent interactions apply. In a non-polar solvent, the ethyl group would have rotational freedom, and the most stable conformation would be the one that minimizes steric hindrance with the adjacent methyl groups. researchgate.net In a hypothetical aqueous environment, the molecule would adopt a conformation that minimizes its surface area exposure to water, a phenomenon driven by the hydrophobic effect.

Solvent Effects on Reactivity: The solvent can influence the rates and outcomes of chemical reactions involving this compound. The symmetric placement of the two methyl groups relative to the ethyl group results in a specific electron density distribution around the aromatic ring, which governs its reactivity in processes like electrophilic aromatic substitution. researchgate.net

In non-polar solvents, which are typical for reactions involving such hydrocarbons, the intrinsic reactivity of the molecule will dominate. For electrophilic aromatic substitution, the alkyl groups are activating and ortho-, para-directing. However, the 1,3,5-substitution pattern means all positions open for substitution are sterically similar, leading to a mixture of products unless sterically demanding reagents are used. In polar aprotic solvents, the transition states of reactions might be stabilized differently compared to non-polar media, potentially altering reaction rates, although such solvents are less commonly used for this type of compound due to poor solubility. bldpharm.com

Table 2: Influence of Solvent Type on this compound

| Solvent Type | Solubility | Effect on Conformation & Reactivity |

|---|---|---|

| Non-Polar (e.g., Hexane, Toluene) | High | Solute-solvent interactions are weak van der Waals forces. The molecule's intrinsic steric and electronic properties primarily determine conformation and reaction pathways. bldpharm.com |

| Polar (e.g., Water) | Insoluble | The molecule is repelled by the solvent (hydrophobic effect), limiting its solubility and reactivity within the medium. bldpharm.comcymitquimica.com |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This method is crucial in drug discovery and for understanding the biological activity of chemical compounds.

A review of available scientific literature indicates that specific molecular docking studies focusing on this compound as a primary ligand are not prevalent. Research in this area tends to concentrate on more complex molecules with specific functional groups designed for strong interactions with biological targets. researchgate.netresearchgate.net

For instance, related but more functionalized compounds like 1-ethyl-3-methyl-2-nitrosobenzene and 2-ethyl-1,3-dimethyl-5-(nitromethyl)benzene (B14529743) have been investigated in docking studies against a hypothetical protein from Mycobacterium tuberculosis. researchgate.netresearchgate.net These studies highlight how the addition of nitroso or nitromethyl groups creates specific hydrogen bonding and electronic interactions with amino acid residues in the protein's active site, which would be absent in the parent hydrocarbon, this compound. researchgate.netresearchgate.net

A hypothetical molecular docking study of this compound would likely explore its interaction with hydrophobic pockets in proteins. Potential targets could include:

Cytochrome P450 enzymes: These enzymes are involved in metabolizing xenobiotics, and the non-polar nature of this compound would allow it to fit into the hydrophobic active sites.

Olfactory receptors: As a volatile organic compound, it may interact with receptors in the olfactory system, which often have hydrophobic binding pockets to accommodate such molecules.

Nuclear receptors: Some nuclear receptors that bind to small lipophilic hormones or signaling molecules could potentially interact with this compound.

In such a simulation, the primary binding force would be hydrophobic interactions between the benzene ring and its alkyl substituents and the non-polar side chains of amino acids like leucine, isoleucine, and valine within the target's binding site. The binding affinity would likely be modest due to the lack of specific, strong interactions like hydrogen bonds or ionic bonds.

Applications of 1 Ethyl 3,5 Dimethylbenzene in Advanced Organic Synthesis

Role as a Key Intermediate in Multi-Step Organic Synthesis

1-Ethyl-3,5-dimethylbenzene serves as a crucial intermediate in the synthesis of more complex chemical structures. ontosight.ai Its utility stems from the reactivity of the aromatic ring and the attached alkyl groups, which can be chemically modified through various reactions.

Precursor for the Synthesis of Complex Organic Molecules